3,5-Dichloro-4-methylbenzonitrile
Description
3,5-Dichloro-4-methylbenzonitrile is a halogenated aromatic nitrile characterized by chloro substituents at the 3- and 5-positions, a methyl group at the 4-position, and a nitrile functional group at the 1-position. This compound belongs to a class of benzonitrile derivatives widely studied for their applications in agrochemicals, pharmaceuticals, and materials science. The electron-withdrawing chloro and nitrile groups influence its reactivity, solubility, and stability, while the methyl group introduces steric and electronic effects that differentiate it from analogs.
Properties
Molecular Formula |
C8H5Cl2N |
|---|---|
Molecular Weight |
186.03 g/mol |
IUPAC Name |
3,5-dichloro-4-methylbenzonitrile |
InChI |
InChI=1S/C8H5Cl2N/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3H,1H3 |
InChI Key |
WQVNRQTWNJALBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C#N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzonitrile Derivatives
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: Chloro and nitrile groups reduce electron density, enhancing resistance to electrophilic substitution. In contrast, amino groups (as in 4-Amino-3,5-dichlorobenzonitrile) increase reactivity due to electron donation .
Polarity and Solubility :
- Hydroxy-substituted analogs (e.g., 3,5-Dichloro-2-hydroxybenzonitrile) exhibit higher polarity due to hydrogen bonding, improving water solubility. In contrast, methyl or chloro groups enhance lipophilicity, favoring organic solvents .
Thermal Stability :
Key Insights:
- Synthetic Challenges: Introducing multiple chloro groups (as in the target compound) requires harsh halogenation conditions, whereas amino or hydroxy groups may be added via milder nucleophilic substitution .
- Reactivity in Condensation Reactions : demonstrates that benzonitrile derivatives with electron-withdrawing groups undergo condensation with aldehydes to form heterocycles. The target compound’s chloro and methyl substituents may similarly direct regioselectivity in such reactions .
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